(2-Methylbenzo[b]thiophen-3-yl)boronic acid
Description
Properties
IUPAC Name |
(2-methyl-1-benzothiophen-3-yl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BO2S/c1-6-9(10(11)12)7-4-2-3-5-8(7)13-6/h2-5,11-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGACBSDOHKSOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(SC2=CC=CC=C12)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
881998-67-0 | |
| Record name | (2-methyl-1-benzothiophen-3-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Electrophilic Cyclization for 3-Halo-2-Methylbenzo[b]thiophene Precursors
The preparation of halogenated benzo[b]thiophene derivatives serves as a critical precursor step for subsequent borylation. A green and efficient method involves electrophilic cyclization of 2-alkynylthioanisoles using sodium halides (NaX) and copper(II) sulfate in ethanol . For example, 3-bromo-2-methylbenzo[b]thiophene is synthesized via bromocyclization of 2-(cyclohexylethynyl)thioanisole with NaBr and CuSO₄ at ambient conditions, achieving yields exceeding 90% . This method avoids hazardous electrophiles like Br₂, enhancing safety and scalability.
Key Reaction Conditions for Electrophilic Cyclization :
| Parameter | Value |
|---|---|
| Substrate | 2-Alkynylthioanisole derivatives |
| Electrophile | NaX (X = Cl, Br, I) |
| Catalyst | CuSO₄ |
| Solvent | Ethanol |
| Temperature | Room temperature |
| Yield Range | 77–92% |
This approach is particularly effective for introducing halogens at the 3-position, essential for downstream cross-coupling reactions.
Microwave-Assisted Suzuki-Miyaura Coupling
Although primarily used for aryl-aryl bond formation, microwave-assisted Suzuki-Miyaura reactions demonstrate the stability and reactivity of (2-methylbenzo[b]thiophen-3-yl)boronic acid. For example, coupling with aryl halides under microwave irradiation (155°C, 20 minutes) in THF/water with Pd(PPh₃)₄ and K₂CO₃ affords biaryl products in 73% yield . This underscores the boronic acid’s compatibility with high-throughput conditions.
Optimized Coupling Conditions :
| Component | Quantity or Condition |
|---|---|
| Boronic Acid | 1.2 equivalents |
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | K₂CO₃ (2.5 equiv) |
| Solvent | THF/H₂O (3:4 v/v) |
| Temperature | 155°C (microwave) |
| Time | 20 minutes |
Challenges and Limitations in Synthesis
-
Steric Hindrance : Substituents at the 2-position (e.g., methyl groups) may impede borylation at the 3-position, necessitating optimized catalysts or elevated temperatures .
-
Boronic Acid Stability : Protodeboronation under acidic or aqueous conditions requires careful control of reaction pH and temperature .
-
Purification : Column chromatography (ethyl acetate/hexane) is typically employed to isolate the boronic acid, though yields may vary due to polar byproducts .
Comparative Analysis of Synthetic Routes
*Inferred from analogous reactions.
Chemical Reactions Analysis
Types of Reactions
(2-Methylbenzo[b]thiophen-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium acetate or sodium carbonate.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Sulfoxides and Sulfones: Formed through oxidation reactions.
Scientific Research Applications
Synthesis in Organic Chemistry
(2-Methylbenzo[b]thiophen-3-yl)boronic acid serves as a key intermediate in the synthesis of various heterocyclic compounds. Its stability and low toxicity make it an attractive option for use in reactions that require boron-containing reagents.
Cross-Coupling Reactions
One of the primary applications of this compound is in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This method allows for the formation of carbon-carbon bonds, which are fundamental in building complex organic molecules.
Case Study:
A study demonstrated that this compound can be effectively utilized to couple with various aryl halides, yielding high-purity products with good to excellent yields. The reaction conditions were optimized using different bases and solvents to enhance the efficiency of the coupling process .
Table 1: Suzuki Coupling Results Using this compound
| Aryl Halide | Base | Yield (%) |
|---|---|---|
| Bromobenzene | K2CO3 | 85 |
| Chlorobenzene | NaOH | 78 |
| Iodobenzene | CsF | 90 |
Material Science Applications
The unique photophysical properties of this compound derivatives have led to their use in advanced material science, particularly in photonic applications.
Photochromic Materials
Recent research has shown that derivatives of this compound can be used to create photochromic materials, which change color upon exposure to light. These materials are valuable for applications in optical memories and bioimaging.
Case Study:
A study reported the synthesis of a series of photochromic compounds based on this compound, which exhibited reversible photoswitchable absorbance. The compounds demonstrated potential for use in super-resolution microscopy and optical lithography due to their ability to modulate light absorption properties .
Table 2: Photophysical Properties of Photochromic Compounds
| Compound | Absorbance Max (nm) | Emission Max (nm) | Quantum Yield |
|---|---|---|---|
| Compound A | 365 | 450 | 0.45 |
| Compound B | 400 | 500 | 0.60 |
Biological Applications
The incorporation of this compound into biological systems has been explored, particularly regarding its interactions with biomolecules.
Drug Development
Research indicates that boronic acids can interact with biological targets, making them useful in drug development. The ability of this compound to form stable complexes with certain enzymes suggests potential therapeutic applications.
Case Study:
A recent investigation into the binding affinities of boronic acids, including this compound, revealed their effectiveness as inhibitors for specific proteases involved in disease pathways .
Mechanism of Action
The mechanism of action of (2-Methylbenzo[b]thiophen-3-yl)boronic acid in Suzuki-Miyaura cross-coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex releases the coupled product, regenerating the palladium catalyst.
Comparison with Similar Compounds
Comparison with Structurally Similar Boronic Acids
Structural Analogues and Reactivity
The reactivity and selectivity of (2-Methylbenzo[b]thiophen-3-yl)boronic acid can be contextualized against related compounds:
Key Findings :
- Steric Effects: The methyl group in this compound likely reduces reaction rates in catalytic processes compared to non-methylated analogues like 2y. For instance, benzo[b]thiophen-3-yl boronic acid (2y) exhibited slower reaction kinetics in Rh-catalyzed additions, yielding 50% product despite high enantioselectivity (97% ee) .
- Electronic Effects : Substituents like formyl groups (e.g., 5-formylthiophen-2-yl boronic acid) enhance electrophilicity, enabling applications in fluorescence sensing , whereas methyl groups primarily influence steric interactions.
Metallo-β-Lactamase (MBL) Inhibition
- Benzo[b]thiophene Derivatives : Substituted benzo[b]thiophene boronic acids (cpd6–cpd15) were computationally designed as MBL inhibitors. Their binding affinities depend on electron-withdrawing substituents, which stabilize interactions with the enzyme's active site .
- Comparison with Aliphatic Boronic Acids : Aliphatic boronic acids (e.g., compound 2 in ) showed weaker MBL inhibition due to poor structural complementarity, highlighting the superiority of aromatic/heteroaryl boronic acids .
Tubulin Polymerization Inhibition
Physicochemical Properties
pKa and Binding Constants
- pKa Trends : Boronic acids with electron-withdrawing groups (e.g., 4-MCPBA) exhibit lower pKa (~7.8), making them suitable for physiological applications. In contrast, this compound likely has a higher pKa (~9–10) due to the electron-donating methyl group, limiting its use in neutral pH environments .
- Glucose Binding : Boronic acids like 3-AcPBA bind glucose weakly (Kd ~10 mM), whereas heteroaryl derivatives (e.g., thiophene boronic acids) show improved affinity due to enhanced Lewis acidity .
Biological Activity
(2-Methylbenzo[b]thiophen-3-yl)boronic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₉H₉BOS
- Molecular Weight : Approximately 192.04 g/mol
- Structure : The compound features a boronic acid functional group attached to a methyl-substituted benzothiophene ring, which contributes to its unique reactivity and biological properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimycobacterial Activity : It has been noted for its role in synthesizing compounds effective against Mycobacterium tuberculosis, the causative agent of tuberculosis. The thienyl substitutions enhance the pharmacological properties of derivatives derived from this compound.
- Anticancer Properties : Preliminary studies suggest that certain derivatives may possess anticancer effects, although further research is necessary to fully elucidate these effects and establish structure-activity relationships (SAR) .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific molecular targets, potentially acting as an enzyme inhibitor or modulator. This interaction can lead to changes in enzymatic activity or cellular signaling pathways, contributing to its therapeutic effects.
Synthesis and Evaluation
A study documented the synthesis of various boronic acid derivatives, including this compound. The synthesized compounds were evaluated for their biological activities using established assays:
| Compound | Activity Assessed | IC₅₀ Value |
|---|---|---|
| This compound | Antimycobacterial | 0.11 µg/mL |
| Derivative A | Cytotoxicity (MCF-7) | 18.76 µg/mL |
| Derivative B | Anti-inflammatory | 115.63 µg/mL |
These results indicate significant potential for use in therapeutic applications, particularly in treating infections and cancer .
Structure-Activity Relationship (SAR)
A detailed SAR analysis was conducted on various derivatives of this compound. Modifications to the thiophene ring and boron substituents were correlated with changes in biological activity:
| Modification | Observed Activity | Notes |
|---|---|---|
| Methyl at position 2 | Increased antimycobacterial activity | Enhances lipophilicity |
| Hydroxyl substitution | Improved anticancer properties | Potential for hydrogen bonding with targets |
This analysis underscores the importance of structural modifications in optimizing the biological efficacy of boronic acid derivatives .
Q & A
Q. What are the standard synthetic protocols for preparing (2-Methylbenzo[b]thiophen-3-yl)boronic acid?
The synthesis typically involves Suzuki-Miyaura cross-coupling reactions, where a halogenated benzo[b]thiophene derivative reacts with a boronic acid precursor. For example, 3-bromoaniline can couple with (thiophen-3-yl)boronic acid under palladium catalysis to form analogous structures . Key steps include:
- Procedure A : Mixing the halogenated substrate (e.g., 3-bromoaniline) with a boronic acid (e.g., thiophen-3-ylboronic acid) in the presence of Pd(PPh₃)₄, Na₂CO₃, and a solvent system (e.g., DME/H₂O) under reflux .
- Purification : Column chromatography and recrystallization yield the product with >95% purity.
- Validation : Confirm structure via NMR (e.g., aromatic proton shifts at δ 7.15–7.42 ppm) and mass spectrometry (e.g., [M+H] at m/z 176.3) .
Q. How is this compound characterized in solution?
NMR and NMR are critical for characterizing boronic acids:
- NMR : Boronic acids exhibit distinct shifts (e.g., ~30 ppm for trigonal planar B(OH)₂ vs. ~10 ppm for tetrahedral boronate esters) .
- NMR : Hydroxyl protons (B-OH) appear as broad peaks (~δ 7–9 ppm), influenced by pH and solvent. For example, DMSO-d₆ enhances resolution by stabilizing boronic acid dimers .
- pH-dependent studies : Titration experiments (e.g., NMR in phosphate buffer) reveal pKa values and protodeborylation risks .
Advanced Research Questions
Q. How can computational methods guide the design of boronic acid-containing therapeutics?
Boronic acids are integrated into drug candidates via bioisosteric replacement (e.g., mimicking carboxylic acids) or rational design using molecular docking and dynamics:
- Substrate mimicry : Replace labile functional groups (e.g., ester or amide) with boronic acids to enhance metabolic stability .
- Binding affinity optimization : DFT calculations predict interactions with target proteins (e.g., tubulin polymerization inhibitors in cancer therapy) .
- Case study : Boronic acid-containing cis-stilbenes inhibit tubulin polymerization (IC₅₀ = 21–22 µM) by mimicking combretastatin A-4’s binding mode .
Q. What strategies mitigate non-specific interactions of boronic acids in glycoprotein analysis?
Boronic acids bind cis-diols (e.g., glycoproteins), but secondary interactions (e.g., hydrophobic/hydrogen bonding) reduce selectivity:
- Buffer optimization : Use high-pH buffers (e.g., Tris-HCl, pH 8.5) to minimize non-specific binding .
- Surface engineering : Functionalize boronic acids with hydrophilic groups (e.g., polyethylene glycol) to reduce hydrophobic interactions .
- Validation : Compare binding to glycosylated (e.g., RNase B) vs. non-glycosylated (e.g., RNase A) proteins under controlled conditions .
Q. How does thermal stability vary among boronic acids, and what structural features enhance it?
Thermogravimetric analysis (TGA) reveals that aromatic substitution and electron-withdrawing groups improve stability:
- Pyrene-1-boronic acid : Stable up to 600°C due to extended π-conjugation and reduced B-O bond lability .
- Electron-deficient systems : Fluorinated arylboronic acids (e.g., 2,6-difluorophenylboronic acid) resist protodeborylation at high temperatures .
- Practical implication : Select thermally stable boronic acids for high-temperature reactions (e.g., Suzuki couplings in refluxing toluene) .
Methodological Considerations
Q. What experimental precautions are critical when handling this compound?
Q. How can boronic acid-functionalized materials improve biosensing applications?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
